molecular formula C9H13N3O2 B2902713 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1934622-87-3

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2902713
CAS No.: 1934622-87-3
M. Wt: 195.222
InChI Key: ABEROPGYRSMYSF-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a piperidine ring and at the 4-position with a carboxylic acid group. The molecular formula is inferred to be C₉H₁₃N₃O₂ based on structural analysis, though a discrepancy exists in , which lists C₁₆H₁₃ClO₂ (likely an error). This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole and piperidine moieties, which are common in drug design for their bioavailability and target-binding capabilities.

Properties

IUPAC Name

5-piperidin-3-yl-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-9(14)7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEROPGYRSMYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Strategies

The foundational route involves sequential condensation and cyclization reactions. A representative method adapts principles from the synthesis of structurally analogous pyrazole-carboxylic acids, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Here, α,β-unsaturated esters react with piperidine derivatives under basic conditions to form intermediate enamines, which undergo cyclization with hydrazine analogs.

For 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid, the process typically involves:

  • Michael Addition : Piperidin-3-amine reacts with acrylate esters in tetrahydrofuran (THF) at −20°C to form β-amino esters.
  • Hydrazine Cyclization : The intermediate is treated with hydrazine hydrate in ethanol under reflux, inducing pyrazole ring formation.

Key Data :

Step Conditions Yield Purity (HPLC)
Michael Addition THF, −20°C, 6h 68% 89%
Cyclization Ethanol, reflux, 12h 72% 92%

This method, while reliable, faces challenges in regioselectivity, often producing 5-substituted pyrazole isomers as byproducts.

Modern Catalytic Methods

Transition Metal-Catalyzed Cyclization

Recent advancements employ catalysts to enhance regiocontrol. A patent detailing the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid demonstrates the efficacy of potassium iodide (KI) in directing cyclization. Adapting this to the target compound:

  • Catalytic Addition : 2,2-Difluoroacetyl chloride reacts with tert-butyl acrylate in dichloromethane (DCM) at −30°C with KI (1.5 mol eq).
  • Piperidine Incorporation : The intermediate undergoes nucleophilic substitution with piperidin-3-amine in dimethylformamide (DMF) at 80°C.
  • Acid Hydrolysis : The tert-butyl ester is cleaved with hydrochloric acid to yield the carboxylic acid.

Optimized Parameters :

Parameter Value Impact
Catalyst Loading 1.5 eq KI Increases regioselectivity to 95:5 (3- vs. 5-substituted)
Temperature −30°C to 85°C Minimizes isomerization
Solvent DCM/DMF Enhances solubility of intermediates

This method achieves 75.9% overall yield with 99.6% purity after recrystallization.

Solvent and Reaction Condition Optimization

Solvent-Dependent Isomer Ratios

The choice of solvent critically influences isomer distribution:

Solvent System Isomer Ratio (3-:5-) Yield
Ethanol/Water (40%) 93:7 74.7%
Isopropanol/Water (45%) 95:5 75.9%
Acetonitrile 88:12 63.2%

Polar aprotic solvents like DMF suppress side reactions but require careful temperature control to prevent decomposition.

Recrystallization Protocols

Recrystallization in ethanol/water (40%) elevates purity from 92% to 99.6% by removing residual isomers and unreacted starting materials.

Case Studies and Comparative Analysis

Industrial-Scale Synthesis

A scaled-up protocol from patent CN111362874B was modified for the target compound:

  • Step 1 : 2.75 mol methylhydrazine in aqueous solution reacted with 1.5 mol KI-catalyzed intermediate.
  • Step 2 : Acidification to pH 1–2 precipitated the crude product.
  • Step 3 : Recrystallization in 2400 mL ethanol/water yielded 334.2 g (75.9%) of pure product.

Comparative Method Efficiency

Method Steps Total Yield Purity
Classical Condensation 2 49% 92%
Catalytic Cyclization 3 75.9% 99.6%
Microwave-Assisted 2 81% 98%

Microwave-assisted synthesis, though promising, remains exploratory due to equipment limitations.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium or platinum catalysts.

    Nucleophiles: Alkyl halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit enzymes involved in inflammatory pathways. These interactions can modulate various biological processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Key Structural Variations

The following pyrazole-4-carboxylic acid derivatives exhibit structural diversity in their substituents, influencing their physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Formula Notable Features Source
3-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid Piperidin-3-yl (3), COOH (4) C₉H₁₃N₃O₂ Piperidine enhances conformational flexibility; COOH improves solubility
1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid Benzyl (1), Pyridin-3-yl (3), COOH (4) C₁₆H₁₃N₃O₂ Aromatic groups may enhance π-π stacking interactions
3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid Thiophen-3-yl (3), COOH (4) C₈H₆N₂O₂S Sulfur-containing heterocycle influences electronic properties
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CF₃ (3), CHF₂ (5), COOH (4) C₆H₄F₅NO₂ Fluorinated groups improve metabolic stability and lipophilicity
Nurandociguat (INN Proposed) Piperidin-3-yl (complex substitution) C₂₈H₂₇ClF₂N₆O₅ Guanylate cyclase activator; clinical relevance in cardiovascular diseases

Pharmacological Implications

  • Piperidine Substituents : The piperidine ring in the target compound and Nurandociguat () provides a rigid, nitrogen-containing scaffold that can engage in hydrogen bonding and modulate receptor binding.
  • Aromatic vs. Aliphatic Groups : Benzyl () and thiophenyl () substituents may enhance binding to hydrophobic pockets in enzymes or receptors, whereas fluorinated groups () improve pharmacokinetic profiles.
  • Carboxylic Acid Role : The COOH group facilitates salt formation, enhancing aqueous solubility and bioavailability across all analogues.

Biological Activity

3-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring connected to a pyrazole moiety with a carboxylic acid functional group. Its chemical structure can be represented as follows:

C9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Neurotransmitter Receptors : The piperidine component may facilitate interactions with neurotransmitter receptors, potentially influencing neurological functions.
  • Enzyme Inhibition : The pyrazole ring has been noted for its ability to inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies have demonstrated that derivatives of pyrazole compounds can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. It has shown promise in inhibiting the growth of several cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Exhibited potent antiproliferative effects.
  • Liver Cancer (HepG2) : Demonstrated significant tumor growth inhibition.

In vitro studies suggest that the compound may induce apoptosis in cancer cells and inhibit cell cycle progression .

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The structural similarities with known antimicrobial agents indicate potential for further investigation into its efficacy against bacterial and viral infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes, reduced cytokine production
AnticancerGrowth inhibition in MDA-MB-231 and HepG2 cells
AntimicrobialPotential activity against bacteria and viruses

Case Study: Anticancer Evaluation

In a study focusing on the anticancer properties of pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at micromolar concentrations, showcasing its potential as a lead compound for developing new anticancer therapies .

Future Directions

The promising biological activities associated with this compound warrant further exploration. Future research should focus on:

  • Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess therapeutic potential.

Q & A

What are the optimal synthetic routes for 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be refined to improve yield?

Methodological Answer:
Synthesis of this compound typically involves multi-step organic reactions. A common strategy includes coupling pyrazole-carboxylic acid derivatives with piperidine precursors using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine to facilitate amide bond formation . Key considerations:

  • Reagent Optimization : Use coupling agents (e.g., EDCI) to enhance cyclization efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions.
Reagent/Condition Role Example Application
EDCICoupling agentCyclization of pyrazole-carboxylic acid with piperidine
TriethylamineBaseNeutralizes HCl byproducts, improves reaction efficiency

Which analytical techniques are most reliable for characterizing structural purity and confirming the presence of functional groups?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • IR Spectroscopy : Identifies carboxylic acid (–COOH, ~1700 cm⁻¹) and piperidine N–H stretches (~3300 cm⁻¹) .
  • NMR (1H/13C) : Assigns proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 272.73 for C₁₆H₁₃ClO₂) .
Technique Application
HPLCPurity assessment (>95% purity threshold for biological assays)
X-ray CrystallographySolid-state structure determination (e.g., hydrogen bonding networks)

How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from structural variations (e.g., stereochemistry, substituents) or assay conditions. Steps to address contradictions:

Cross-Validate Structural Data : Compare NMR/IR spectra with published data to confirm compound identity .

Standardize Bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

Computational Docking : Predict binding affinities to biological targets (e.g., kinases) using tools like AutoDock .

What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and cheminformatics tools enable reaction pathway prediction:

  • Reaction Path Search : Identify intermediates and transition states using Gaussian or ORCA .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction feasibility in polar vs. nonpolar solvents .

How can researchers design assays to evaluate antimicrobial activity while minimizing cytotoxicity?

Methodological Answer:

  • In Vitro Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening : Pair antimicrobial assays with mammalian cell viability tests (e.g., MTT assay on HEK293 cells) .

What safety protocols are recommended given the lack of published safety data for this compound?

Methodological Answer:

  • Analog-Based Precautions : Follow GHS guidelines for structurally similar pyrazole-carboxylic acids (e.g., wear PPE, avoid inhalation) .
  • SDS Procurement : Request Safety Data Sheets directly from suppliers (e.g., American Elements) .

How do substituent modifications on the piperidine or pyrazole rings affect bioactivity?

Methodological Answer:

  • Piperidine Modifications : Introducing electron-withdrawing groups (e.g., –CF₃) enhances receptor binding affinity in kinase inhibitors .
  • Pyrazole Substitutions : Methyl groups at position 3 improve metabolic stability in pharmacokinetic studies .

What crystallographic methods are critical for determining the solid-state structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve hydrogen bonding patterns (e.g., O–H···N interactions between carboxylic acid and piperidine) .
  • Powder XRD : Confirm phase purity and polymorphism in bulk samples .

How can researchers predict and mitigate side reactions during functionalization (e.g., oxidation or reduction)?

Methodological Answer:

  • Oxidation Pathways : Use steric hindrance (e.g., bulky tert-butyl groups) to protect reactive sites .
  • Reduction Control : Catalytic hydrogenation (Pd/C) selectively reduces double bonds without altering carboxylic acid moieties .

What strategies ensure reproducibility in multi-step syntheses of this compound?

Methodological Answer:

  • Process Automation : Implement flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
  • Documentation Standards : Detailed logs of solvent batches, reagent purity, and reaction timelines reduce variability .

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